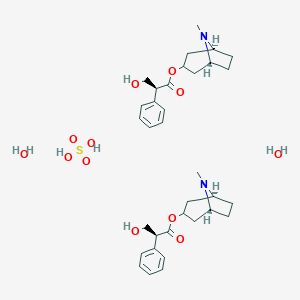
Ácido 3-pentenoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentenoic acid, also known as pent-3-enoic acid, is an organic compound with the molecular formula C(_5)H(_8)O(_2). It is a type of unsaturated carboxylic acid characterized by a double bond between the third and fourth carbon atoms in its five-carbon chain. This compound is one of the geometric isomers of pentenoic acid, which includes both cis and trans forms .
Aplicaciones Científicas De Investigación
3-Pentenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals
Mecanismo De Acción
Target of Action
3-Pentenoic acid is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond It’s worth noting that similar compounds have been found to interact with enzymes involved in amino acid and protein biosynthesis .
Pharmacokinetics
Its metabolism and excretion would likely involve standard processes for handling carboxylic acids .
Action Environment
The action, efficacy, and stability of 3-Pentenoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its carboxylic acid group could ionize under certain pH conditions, potentially affecting its interaction with targets. Additionally, its stability could be influenced by temperature and other environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Pentenoic acid can be synthesized through the reaction of butadiene with carbon monoxide and water in the presence of a rhodium-containing catalyst and an iodide promoter. This process involves carbon monoxide stripping to separate and recover the 3-pentenoic acid product . Another method involves using a nickel catalyst and an iodide source, where butadiene reacts with carbon monoxide in the presence of water .
Industrial Production Methods: The industrial production of 3-pentenoic acid typically follows the aforementioned synthetic routes, utilizing either rhodium or nickel catalysts. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures ranging from 60°C to 220°C and pressures between 200 psig and 4000 psig .
Análisis De Reacciones Químicas
Types of Reactions: 3-Pentenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding aldehydes or ketones.
Reduction: Hydrogenation of the double bond yields pentanoic acid.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Esterification typically involves alcohols and acid catalysts like sulfuric acid.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields pentanoic acid.
Substitution: Forms esters such as ethyl pentenoate.
Comparación Con Compuestos Similares
2-Pentenoic acid: Differentiated by the position of the double bond between the second and third carbon atoms.
4-Pentenoic acid: Has the double bond between the fourth and fifth carbon atoms.
3-Butenoic acid: A shorter chain analog with a similar double bond structure.
Uniqueness: 3-Pentenoic acid is unique due to its specific double bond position, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism allows for distinct applications and properties compared to its analogs .
Propiedades
Número CAS |
1617-32-9 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7) |
Clave InChI |
UIUWNILCHFBLEQ-UHFFFAOYSA-N |
SMILES |
CC=CCC(=O)O |
SMILES isomérico |
C/C=C/CC(=O)O |
SMILES canónico |
CC=CCC(=O)O |
| 5204-64-8 1617-32-9 |
|
Pictogramas |
Corrosive |
Sinónimos |
3-PENTENOIC ACID; RARECHEM AL BO 0169; TRANS-3-PENTENOIC ACID; (E)-3-Pentenoicacid; (E)-CH3CH=CHCH2COOH; 3-Pentenoicacid,(3E)-; 3-Pentenoicacid,(E)-; E-3-Pentenoicacid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)



![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)

